molecular formula C12H11ClN2O2S2 B2753948 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine CAS No. 2097890-20-3

3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine

Cat. No.: B2753948
CAS No.: 2097890-20-3
M. Wt: 314.8
InChI Key: DDWMZSZXZFXESG-UHFFFAOYSA-N
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Description

3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine is a synthetic organic compound featuring a tetrahydrothieno[3,2-c]pyridine scaffold, a structure of significant interest in medicinal chemistry . This scaffold is recognized as a key intermediate in the synthesis of compounds with potential biological activity . Specifically, the molecular structure incorporates a chlorothienopyridine group linked to a pyridine ring via a sulfonyl bridge, a feature that is often explored for modulating electronic properties and binding affinity in drug discovery efforts . Researchers value this core structure for developing novel therapeutic agents. While the specific biological profile of this exact molecule may be under investigation, compounds based on the thieno[3,2-c]pyridine core have been extensively studied in scientific literature for their diverse mechanisms of action. These include potential activity as enzyme inhibitors, particularly targeting protein kinases and dihydrofolate reductase (DHFR), which are crucial pathways in oncological and antimicrobial research . Furthermore, close analogues of this scaffold, such as Ticlopidine, are well-known for their antiplatelet activity, highlighting the pharmacological relevance of this chemical class . As such, this compound serves as a versatile building block for chemical synthesis and a valuable probe for biochemical research, including target identification and mechanism of action studies in cellular models . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S2/c13-12-6-9-8-15(5-3-11(9)18-12)19(16,17)10-2-1-4-14-7-10/h1-2,4,6-7H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWMZSZXZFXESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-chloropyridine and thiophene derivatives.

    Final Assembly: The pyridine moiety is then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where various functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine exhibits several biological activities that make it a candidate for further investigation in pharmacological applications.

Anticancer Activity

  • Mechanism of Action : Studies have shown that this compound may inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For example, it has been reported to induce apoptosis in various cancer cell types through the modulation of the MAPK/ERK pathway.
  • Case Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of lung and breast cancer cell lines compared to control groups. Further research is needed to validate these findings in vivo.

Antimicrobial Properties

  • Broad-Spectrum Activity : Preliminary investigations suggest that 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Potential Therapeutic Uses

The unique structure of 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine suggests several therapeutic applications:

  • Neurological Disorders : Given its ability to cross the blood-brain barrier (BBB), there is potential for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to explore its neuroprotective effects.
  • Anti-inflammatory Applications : The compound's sulfonamide group may contribute to anti-inflammatory properties. Early studies suggest it can reduce inflammation markers in cellular models.

Mechanism of Action

The mechanism by which 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-c]pyridine Derivatives

2.1.1. Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate)
  • Structural Differences : Prasugrel contains an acetate ester at position 2 and a fluorophenyl-substituted ketone at position 5, whereas the target compound features a sulfonylpyridine group at position 5 and a chlorine atom at position 2 .
  • Pharmacological Activity : Prasugrel is a prodrug requiring hepatic activation to irreversibly inhibit platelet P2Y12 receptors. The sulfonylpyridine group in the target compound may confer distinct metabolic stability or target specificity .
  • Synthesis: Both compounds share a thienopyridine core synthesized via cyclization and functionalization steps, but the sulfonyl linkage in the target compound likely requires sulfonation or coupling reactions distinct from prasugrel’s esterification .
2.1.2. 5-[(4-Chlorophenyl)sulfonyl]-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • Structural Differences : This derivative has a 4-chlorophenyl sulfonyl group and a methyl substituent at position 4, contrasting with the pyridine-sulfonyl and 2-chloro groups in the target compound .
  • Physicochemical Properties :

    Property Target Compound 5-[(4-Chlorophenyl)sulfonyl]-4-methyl Derivative
    Molecular Weight ~370–400 g/mol (estimated) 327.85 g/mol
    Key Substituents 2-Cl, pyridine-sulfonyl 4-CH₃, 4-Cl-C₆H₄-SO₂
    Solubility Likely moderate (polar sulfonyl) Lower (aromatic sulfonyl)
2.1.3. 4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide Hydrochloride
  • Applications : Sulfonamides are often associated with antimicrobial or enzyme-inhibitory activity, suggesting divergent biological roles compared to sulfonylpyridines .

Furo[3,2-c]pyridine Derivatives

  • Core Structure : Furopyridines replace the thiophene ring with furan, altering electronic properties (e.g., reduced aromaticity) and bioavailability .
  • Biological Activity: Derivatives like 4-phenylfuro[3,2-c]pyridine exhibit moderate antimicrobial activity against Xanthomonas spp. and Erwinia amylovora, suggesting that the target compound’s thienopyridine core may offer enhanced stability or potency in similar applications .

Pyridine-Sulfonyl Hybrids

  • General Trends : Sulfonyl-linked pyridines are common in kinase inhibitors and receptor antagonists due to their ability to engage polar residues in binding pockets. For example, compounds like 3-{3-[5-(4-methoxyphenyl)-pyrrolothiazolopyrimidin-6-yl]-1H-triazol-5-yl}pyridin-2-amine demonstrate the versatility of sulfonylpyridine motifs in forming supramolecular interactions .

Physicochemical and Spectroscopic Data

Property Target Compound Similar Compound (5-[(4-Chlorophenyl)sulfonyl] Derivative)
Melting Point Estimated 250–280°C 268–287°C (analogous derivatives)
IR (cm⁻¹) S=O stretch ~1150–1300 1160–1250
¹H NMR (δ, ppm) Pyridine H: ~8.5–9.0 Aromatic H: ~7.0–8.5
LogP Estimated ~2.5–3.5 ~3.0–3.8 (sulfonyl-containing analogs)

Biological Activity

3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine, with the CAS number 2097890-20-3, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₁ClN₂O₂S₂
  • Molecular Weight : 314.8 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing thieno[3,2-c]pyridine moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Kinases are critical for various cellular processes, including growth and division.
  • Case Study Findings :
    • In vitro studies demonstrated that derivatives of thieno[3,2-c]pyridine exhibited cytotoxic effects against various cancer cell lines. For example, compounds similar to 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine showed IC₅₀ values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
  • Research Evidence : A study reported that similar sulfonyl-containing pyridine derivatives reduced inflammation in animal models by decreasing edema and pain responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine:

Structural FeatureObserved Activity
Sulfonyl GroupEnhances solubility and bioavailability
Thieno[3,2-c]pyridine CoreCritical for anticancer activity
Chlorine SubstitutionModulates receptor interactions

Research Findings

  • Anticancer Studies :
    • A series of thieno[3,2-c]pyridine derivatives were synthesized and evaluated for their anticancer activity. Compounds with similar structural motifs exhibited significant inhibition of cell proliferation in vitro .
  • Inflammatory Response :
    • In vivo studies demonstrated that these compounds could significantly reduce inflammatory markers in animal models of arthritis .
  • Molecular Docking Studies :
    • Computational studies have suggested that 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine binds effectively to target proteins involved in cancer progression and inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of the thienopyridine core followed by functionalization. Key steps include chlorination of the thieno[3,2-c]pyridine scaffold and subsequent sulfonyl coupling with pyridine derivatives. Intermediate characterization relies on NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and HPLC purity analysis . For controlled synthesis, factorial experimental designs (e.g., varying precursor ratios, reaction temperatures, and pH) are recommended to optimize yield and minimize byproducts .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility profiling should be conducted in solvents with varying polarity (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis . Stability studies require accelerated degradation testing under thermal, oxidative, and photolytic conditions (e.g., 40°C/75% RH for 4 weeks), monitored via HPLC to track decomposition products. Lab technicians should prepare solutions under inert atmospheres to avoid hydrolysis or oxidation .

Q. What analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation, while FT-IR spectroscopy verifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). Thermogravimetric analysis (TGA) assesses thermal stability, and elemental analysis (EA) confirms stoichiometry. Cross-validation with computational simulations (e.g., DFT for bond angles) enhances reliability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Apply a factorial design to test variables like reaction time, temperature, and catalyst loading. For example, a 2³ factorial matrix (8 experiments) identifies critical interactions. Response surface methodology (RSM) then refines optimal conditions. Flow-chemistry setups (e.g., microreactors) enable precise control of residence time and mixing, reducing side reactions .

Q. What computational strategies can predict the compound’s reactivity or scaffold modifications for target applications?

  • Methodological Answer : Use de novo molecular design algorithms (e.g., CoreDesign) to generate analogs with improved binding or solubility. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sulfonyl group reactivity. Molecular docking evaluates interactions with biological targets (e.g., enzymes), guiding SAR studies .

Q. How can Bayesian optimization improve efficiency in exploring reaction conditions?

  • Methodological Answer : Implement adaptive experimental design by iteratively updating reaction parameters (e.g., solvent polarity, stoichiometry) based on real-time data. Machine learning models trained on historical synthesis data prioritize high-yield conditions, reducing trial runs by 30–50% compared to grid searches .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting catalytic activity or stability results)?

  • Methodological Answer : Conduct sensitivity analysis to identify variables causing discrepancies (e.g., trace moisture in reactions). Replicate experiments under rigorously controlled conditions (e.g., glovebox for air-sensitive steps). Cross-correlate data with multivariate statistical tools (e.g., PCA) to isolate confounding factors .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the thienopyridine core?

  • Methodological Answer : Synthesize derivatives with variations at the sulfonyl or chloro positions. Test biological or catalytic activity in vitro (e.g., enzyme inhibition assays). Use QSAR models to correlate substituent electronic properties (Hammett constants) with activity. Pair with crystallographic data to map binding interactions .

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